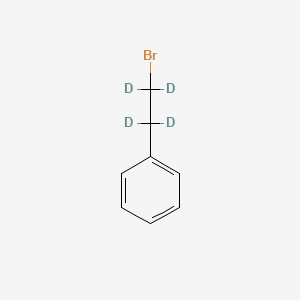

(2-Bromoethyl-1,1,2,2-d4)-benzene

Description

Significance of Site-Specific Deuteration in Mechanistic Organic Chemistry

Site-specific deuteration is a powerful technique for elucidating the mechanisms of organic reactions. The key to this approach lies in the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgucla.edu In the case of hydrogen and deuterium (B1214612), the C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium isotope. fiveable.me This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. fiveable.menumberanalytics.com By selectively placing deuterium at specific positions in a molecule, chemists can determine whether a particular C-H bond is broken during the crucial step of a reaction, providing invaluable insight into the reaction's mechanism. wikipedia.orgnumberanalytics.com

The magnitude of the primary kinetic isotope effect, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), can be substantial, often ranging from 1 to 8 for deuterium substitution. libretexts.org This effect is a sensitive probe for transition state structure and can help differentiate between proposed reaction pathways, such as SN1 and SN2 reactions. wikipedia.org The development of catalytic methods for site-selective deuteration has further expanded the application of this technique, allowing for the precise labeling of complex organic molecules. snnu.edu.cnnih.govacs.orgnih.govorganic-chemistry.org

Role of Stable Isotope Labeling in Advanced Analytical Methodologies

Stable isotope labeling, particularly with deuterium, plays a crucial role in a variety of advanced analytical techniques, most notably in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comcernobioscience.com

In mass spectrometry , deuterated compounds serve as ideal internal standards for quantitative analysis. thalesnano.comcernobioscience.com Since deuterated molecules are chemically identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies. mdpi.com However, their difference in mass allows them to be distinguished by the mass spectrometer. metwarebio.com This enables the accurate quantification of an analyte by comparing its signal intensity to that of the known concentration of the deuterated internal standard, a technique known as isotope dilution mass spectrometry. metwarebio.com This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.govacs.org Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful application, used to study the conformation and dynamics of proteins and other biomolecules. nih.gov

In NMR spectroscopy , deuterated solvents are widely used to avoid overwhelming the spectrum with solvent signals, allowing for the clear observation of the analyte's proton signals. tcichemicals.comstudymind.co.uktcichemicals.com Deuterium itself can be observed in ²H NMR, which can confirm the success of a deuteration reaction and provide information about molecular structure and dynamics, particularly in solid-state NMR. wikipedia.org

Overview of (2-Bromoethyl-1,1,2,2-d4)-benzene as a Research Probe

This compound is a deuterated analogue of (2-Bromoethyl)benzene (B7723623). The deuterium atoms are specifically located on the ethyl chain, making it a valuable tool for mechanistic studies involving reactions at these positions.

Physical and Chemical Properties of (2-Bromoethyl)benzene (Non-deuterated)

| Property | Value |

| Molecular Formula | C₈H₉Br sigmaaldrich.com |

| Molecular Weight | 185.06 g/mol sigmaaldrich.com |

| Boiling Point | 220-221 °C sigmaaldrich.comchemicalbook.com |

| Density | 1.355 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | 1.556 (n20/D) sigmaaldrich.com |

| Solubility | Soluble in ether and benzene (B151609); immiscible with water. nih.govfishersci.ca |

| Appearance | Colorless to pale yellow liquid. bloomtechz.comthermofisher.com |

The non-deuterated parent compound, (2-Bromoethyl)benzene, is a versatile reagent in organic synthesis. It is used in the preparation of various β-phenethyl derivatives, which are components of active pharmaceutical ingredients and fragrances. chemicalbook.comfishersci.ca One notable application is in the synthesis of the antidepressant phenelzine (B1198762) through reaction with hydrazine. chemicalbook.comfishersci.ca The synthesis of (2-Bromoethyl)benzene itself can be achieved through several methods, including the anti-Markovnikov addition of hydrogen bromide to styrene (B11656) or the reaction of 2-phenylethanol (B73330) with hydrogen bromide. chemicalbook.comprepchem.com

The deuterated analogue, this compound, is specifically designed for research purposes. The four deuterium atoms on the ethyl group provide a strong signal for mechanistic investigations. For instance, in studies of elimination or substitution reactions, the presence of deuterium at the α and β positions to the bromine atom allows for the determination of the kinetic isotope effect. This can help distinguish between E2 and E1 elimination mechanisms or SN2 and SN1 substitution pathways. The deuteration also makes it an excellent internal standard for mass spectrometric quantification of (2-Bromoethyl)benzene and its metabolites. nih.gov The strategic placement of deuterium in this compound, therefore, makes it a powerful probe for detailed chemical analysis.

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

(2-bromo-1,1,2,2-tetradeuterioethyl)benzene |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2,7D2 |

InChI Key |

WMPPDTMATNBGJN-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])Br |

Canonical SMILES |

C1=CC=C(C=C1)CCBr |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment of 2 Bromoethyl 1,1,2,2 D4 Benzene

Strategies for Deuterium (B1214612) Incorporation into the Ethylene (B1197577) Bridge

Several methods can be employed to introduce deuterium into the ethylene bridge of the target molecule. These strategies primarily revolve around the use of deuterated precursors or direct hydrogen-deuterium exchange reactions on a non-deuterated substrate.

A common and direct route to (2-Bromoethyl-1,1,2,2-d4)-benzene involves the halogenation of a pre-deuterated precursor. This "synthetic approach" builds the molecule with the deuterium atoms already in place. princeton.edu Two primary deuterated precursors for this method are styrene-d4 and 2-phenylethanol-d4.

The synthesis of the non-deuterated analogue, (2-bromoethyl)benzene (B7723623), is well-established and can be adapted for the deuterated version. One method is the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene (B11656). chemicalbook.comchemicalbook.com For the deuterated compound, this would involve the reaction of styrene-d4 with HBr. The reaction is typically facilitated by a free-radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent. chemicalbook.comchemicalbook.com

Another established method is the reaction of 2-phenylethanol (B73330) with hydrogen bromide. chemicalbook.com In this case, the precursor would be 2-phenylethanol-1,1,2,2-d4. The reaction involves heating the deuterated alcohol with HBr, often in the presence of a strong acid like sulfuric acid, followed by purification. chemicalbook.comprepchem.com

Hydrogen-deuterium exchange (H/D exchange) reactions offer an alternative "exchange approach" where hydrogen atoms on a non-deuterated starting material, such as ethylbenzene (B125841), are replaced with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). princeton.eduwikipedia.org These reactions are often catalyzed by acids, bases, or metals. wikipedia.orgnih.gov

Acid- and base-catalyzed H/D exchange can facilitate the exchange of hydrogen atoms on carbon centers. nih.gov For ethylbenzene, metal-catalyzed exchange is particularly relevant for deuterating the alkyl side chain. rsc.orgresearchgate.net Catalytic systems like Fe₂O₃−K₂CO₃−Cr₂O₃ have been shown to promote the exchange of α-hydrogens on ethylbenzene. researchgate.net Palladium and platinum catalysts are also frequently used for H/D exchange, with palladium showing more selectivity towards benzylic positions. youtube.comnih.gov The use of a palladium catalyst on carbon (Pd/C) with D₂O has been reported for regioselective H-D exchange at the benzylic site under mild conditions. nih.gov

Electrochemical methods represent a modern and efficient strategy for deuteration. While direct electrochemical deuteration of ethylbenzene to form the specific d4-isotopologue is not widely documented, methods for analogous compounds demonstrate the potential of this approach. For example, a facile electrochemical deuteration of various styrenes using deuterium oxide (D₂O) as the deuterium source has been reported. nih.gov This process is mediated by an organic reductant like triphenylphosphine (B44618) and proceeds under mild, transition-metal-free conditions, achieving excellent deuterium incorporation. nih.gov

Another analogous method is the electrochemical deuteration of α,β-unsaturated carbonyl compounds using graphite (B72142) felt electrodes and D₂O, which proceeds without external catalysts or reductants. nih.gov These examples suggest that an electrochemical approach could be developed for the specific deuteration of the ethyl side chain in a suitable precursor.

Precursor Synthesis and Regioselective Deuteration Techniques

The successful synthesis of this compound hinges on the efficient preparation of isotopically pure precursors and the ability to control the position of deuteration (regioselectivity).

For the "synthetic approach," the synthesis of deuterated precursors like styrene-d4 or 2-phenylethanol-d4 is the critical first step. One potential route to these precursors could start from ethylene-d4, which can be prepared via the catalytic dehydration of deuterated ethanol. google.com

For the "exchange approach," regioselective deuteration of the ethylbenzene side chain is paramount. Studies have shown that specific catalysts can direct deuteration to the desired positions. Using a dealuminated zeolite H-Y catalyst, regioselective H/D exchange can be achieved at the side-chain of ethylbenzene. mq.edu.au Similarly, palladium-catalyzed H-D exchange reactions have demonstrated excellent deuterium incorporation specifically at the benzylic site of ethylbenzene derivatives. nih.gov The choice of catalyst and reaction conditions is crucial to selectively deuterate the two methylene (B1212753) groups of the ethyl side chain without significant deuteration of the aromatic ring.

Optimization of Reaction Conditions for Maximizing Deuterium Yield and Isotopic Purity

To ensure the final product has the desired isotopic enrichment, reaction conditions must be carefully optimized. Key parameters include temperature, reaction time, catalyst type and loading, and the nature of the deuterium source.

For the synthesis of the non-deuterated analogue from styrene, optimizing factors such as the catalyst type, solvent amount, reaction temperature (optimally 80-90°C), and reaction time (4 hours) can lead to yields as high as 95%. chemicalbook.com Similar optimization would be necessary for the deuterated analogue to maximize yield while preserving isotopic purity.

In H/D exchange reactions, the temperature and catalyst play a significant role. For instance, in metal-catalyzed exchanges, lower temperatures may favor deuteration at the more reactive benzylic position, while higher temperatures can lead to deuteration at other positions. nih.gov The choice between different catalysts, such as palladium or platinum, can also influence the selectivity of the deuteration process. youtube.com The molar amount of the deuterium source should be significantly higher than the substrate to drive the equilibrium towards the deuterated product. wikipedia.org

Below is a table summarizing various synthetic strategies and key optimization parameters.

| Strategy | Precursor/Substrate | Reagents/Catalyst | Key Optimization Parameters | Reference |

| Halogenation of Deuterated Precursor | Styrene-d4 | HBr, AIBN | Temperature, Reaction Time, Solvent | chemicalbook.com, chemicalbook.com |

| Halogenation of Deuterated Precursor | 2-Phenylethanol-d4 | HBr, H₂SO₄ | Temperature, Reaction Time | prepchem.com, chemicalbook.com |

| Hydrogen-Deuterium Exchange | Ethylbenzene | Pd/C, D₂O | Catalyst loading, Temperature | nih.gov |

| Hydrogen-Deuterium Exchange | Ethylbenzene | Zeolite H-Y, D₂O | Catalyst type, Temperature | mq.edu.au |

| Electrochemical Deuteration (Analogue) | Styrene | D₂O, Triphenylphosphine | Mediator, Current density | nih.gov |

Purification Methodologies for Isotopic Purity Retention

After synthesis, purification is essential to isolate this compound and ensure its high isotopic and chemical purity. The purification process must be carefully designed to prevent "back-exchange," where the incorporated deuterium atoms are unintentionally replaced by hydrogen. wikipedia.org This is particularly important if protic solvents are used.

Standard purification techniques for non-deuterated (2-bromoethyl)benzene include washing with water, sodium bicarbonate solution, and brine to remove acids and other water-soluble impurities. prepchem.com This is followed by drying over an anhydrous salt like calcium chloride or sodium sulfate (B86663) and finally, distillation (often under reduced pressure) to obtain the pure product. chemicalbook.comprepchem.combloomtechz.com

For isotopically labeled compounds, chromatographic methods are also highly effective. Flash chromatography on a silica (B1680970) gel column is a common technique for purifying organic compounds and can be used to separate the desired deuterated product from byproducts and unreacted starting materials. orgsyn.org The choice of eluent is critical to achieve good separation. It is also crucial to ensure that all solvents and reagents used in the workup and purification are aprotic to maintain the isotopic integrity of the final product. The purity of the final compound and its isotopic enrichment are typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromoethyl 1,1,2,2 D4 Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and its application to isotopically labeled compounds provides detailed insights into the extent and location of deuterium incorporation.

A combined approach using both proton (¹H) and deuterium (²H or D) NMR spectroscopy offers a robust method for determining the isotopic abundance and chemical purity of deuterated reagents. nih.gov This dual-analysis strategy can yield more accurate results for isotopic abundance than traditional ¹H NMR or mass spectrometry methods alone. nih.gov

Quantitative ¹H NMR is used to assess chemical purity by detecting and quantifying any proton-containing impurities. The isotopic enrichment is determined by comparing the integral of the residual proton signals at the deuterated positions with the integral of a proton signal at a non-deuterated position (e.g., the aromatic protons). However, for highly deuterated compounds (isotopic enrichment >98%), the residual proton signals become very weak, limiting the accuracy of ¹H NMR for enrichment determination. sigmaaldrich.com

In these cases, quantitative Deuterium NMR (²H NMR) becomes the superior technique. sigmaaldrich.com ²H NMR directly observes the deuterium nuclei, providing a clear spectrum for structure verification and a more accurate measure of isotopic enrichment. sigmaaldrich.comwikipedia.org Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum are quantitative and can be used to precisely determine the deuterium atom percentage. sigmaaldrich.com

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Quantitative ¹H NMR | Chemical Purity Assessment; Estimation of Isotopic Enrichment | High sensitivity; universally available. | Low precision for determining high levels of isotopic enrichment (>98%). sigmaaldrich.com |

| Quantitative ²H NMR | Isotopic Enrichment Determination; Structure Verification | Directly and accurately quantifies deuterium content; clean spectra without proton signals. sigmaaldrich.com | Lower inherent sensitivity; requires longer acquisition times to achieve a good signal-to-noise ratio. sigmaaldrich.com |

Confirming that the deuterium atoms are located at the intended positions is crucial. A comparison of the NMR spectra of the deuterated compound with its non-deuterated analogue is a definitive method for this purpose. researchgate.net In the ¹H NMR spectrum of (2-Bromoethyl-1,1,2,2-d4)-benzene, the signals corresponding to the methylene (B1212753) protons of the ethyl group (the α and β carbons) would be absent or significantly diminished to small residual peaks. Conversely, the ²H NMR spectrum would show a strong signal in the region expected for these methylene deuterons, confirming the specific location of the labels. wikipedia.orgresearchgate.net

For this compound, the ¹H NMR spectrum would primarily show the multiplet corresponding to the five protons of the phenyl group. The characteristic signals for the -CH₂-CH₂Br group would be missing. The ²H NMR spectrum would display signals corresponding to the four deuterium atoms on the ethyl chain, providing unambiguous evidence of the labeling pattern.

| Nucleus | Expected Signals for this compound | Interpretation |

|---|---|---|

| ¹H | Multiplet at ~7.2-7.4 ppm (integral ratio 5H). Absence of signals at ~3.1-3.6 ppm. | Confirms the presence of the phenyl group and successful deuteration of the ethyl group. |

| ²H | Signals corresponding to the -CD₂-CD₂Br group. | Directly confirms the presence and location of the deuterium labels on the ethyl chain. sigmaaldrich.com |

| ¹³C | Signals for aromatic carbons. Signals for deuterated carbons appear as multiplets with lower intensity due to C-D coupling and longer relaxation times. | Provides further structural confirmation and evidence of deuteration at specific carbon atoms. |

Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the isotopic composition and understanding the fragmentation behavior of deuterated molecules, which is essential for their use as internal standards.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of isotopic incorporation. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS is used to verify that four hydrogen atoms have been replaced by four deuterium atoms. The analysis would confirm that the measured monoisotopic mass of the molecular ion matches the theoretical value calculated for the C₈H₅D₄⁷⁹Br⁺ ion. This precise measurement confirms the isotopic composition and rules out the presence of lower or higher deuterated species, ensuring the isotopic purity of the standard.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| (2-Bromoethyl)-benzene | C₈H₉⁷⁹Br | 183.98876 |

| (2-Bromoethyl-1,1,2,2-d₄)-benzene | C₈H₅D₄⁷⁹Br | 188.01387 |

Understanding the fragmentation pattern of a deuterated standard under mass spectrometric analysis is critical, especially when used in complex matrices. The non-deuterated compound, (2-Bromoethyl)benzene (B7723623), primarily fragments via cleavage of the Cα-Cβ bond to lose a bromo-methyl radical (•CH₂Br) or through benzylic cleavage of the C-C bond to lose an ethyl radical, followed by rearrangement to form the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often the base peak. nih.govnist.gov

For this compound, the fragmentation pathways are analogous, but the resulting fragments containing the deuterated ethyl group will have different masses. For instance, the molecular ion will be at m/z 188 and 190 (for ⁷⁹Br and ⁸¹Br isotopes). The loss of the deuterated ethyl group will still result in a fragment at m/z 77 ([C₆H₅]⁺). Crucially, the formation of the tropylium ion (m/z 91) from benzylic cleavage would still occur, as the deuterium atoms are lost with the bromine-containing fragment. Tandem mass spectrometry (MS/MS) can be employed to isolate the deuterated molecular ion and precisely characterize its fragmentation products, confirming that the deuteration does not introduce unexpected fragmentation pathways that could interfere with the analysis of the target analyte.

| Fragment Ion | Formation Pathway | Expected m/z (Analyte: C₈H₉Br) | Expected m/z (Standard: C₈H₅D₄Br) |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 184/186 | 188/190 |

| [M-Br]⁺ | Loss of Bromine radical | 105 | 109 |

| [C₇H₇]⁺ | Benzylic cleavage & rearrangement | 91 | 91 |

| [C₆H₅]⁺ | Loss of bromoethyl radical | 77 | 77 |

Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry, particularly when coupled with chromatographic separation like GC-MS or LC-MS. wikipedia.orgscioninstruments.com this compound is an excellent internal standard for the quantification of its non-deuterated analogue, 2-phenylethyl bromide.

The principle of this application, known as isotope dilution mass spectrometry, relies on the fact that the deuterated standard is chemically almost identical to the analyte. epa.gov It therefore exhibits very similar behavior during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic elution. scioninstruments.comnih.govnih.gov By adding a known amount of this compound to a sample at the earliest stage, it can effectively compensate for variations and analyte loss due to matrix effects, inconsistent sample injection volumes, or fluctuations in instrument performance. nih.govnih.govnih.govacs.org Because the standard and the analyte have different masses, they are easily distinguished by the mass spectrometer. Quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, resulting in highly accurate and precise measurements. scioninstruments.comnih.gov

| Advantage | Description |

|---|---|

| Compensates for Sample Loss | Since the standard is added at the beginning, any loss of analyte during extraction or handling is mirrored by a proportional loss of the standard, keeping the ratio constant. nih.gov |

| Corrects for Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the MS source. The internal standard experiences the same effect, nullifying the error. nih.govnih.gov |

| Minimizes Instrumental Variability | It corrects for fluctuations in detector response and injection volume, improving the reproducibility and precision of the measurement. wikipedia.orgscioninstruments.com |

| High Accuracy | Isotope dilution is considered a definitive quantitative method, providing results with low uncertainty. epa.gov |

Chromatographic Methodologies for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. gbcsci.commdpi.com It is instrumental in determining the purity of this compound and identifying any volatile impurities. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules. gbcsci.com

In the analysis of deuterated compounds, GC-MS can effectively separate the labeled compound from its non-deuterated counterpart and other impurities. nih.gov The retention times of deuterated compounds can sometimes differ slightly from their protiated analogs, a phenomenon known as the chromatographic H/D isotope effect. nih.gov This effect, though often small, can be utilized for separation and quantification.

A typical GC-MS analysis would involve injecting a solution of this compound into the GC, where it is vaporized. The components are then separated on a capillary column (e.g., a VF-624ms column) and subsequently detected by the mass spectrometer. gbcsci.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its increased mass due to the four deuterium atoms. The presence of any (2-Bromoethyl)benzene or other volatile impurities would be indicated by peaks at their respective retention times and characteristic mass spectra. nih.govnist.gov

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value |

| GC System | GBC Aludra GC-MS or equivalent |

| Column | VF-624ms (30 m x 0.25 mm, 1.4 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 220°C |

| Oven Program | Hold at 35°C for 3 min, then ramp to 200°C at 5°C/min, hold for 2 min |

| MS Detector | Electron Ionization (EI) |

| Ion Source Temp. | 200°C |

| Scan Range | 45-270 amu |

High-Performance Liquid Chromatography (HPLC) is another crucial technique for assessing the purity of this compound and for analyzing its derivatives. nih.govwur.nl HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. waters.com It is particularly useful for non-volatile or thermally labile compounds.

For purity analysis, a reversed-phase HPLC method is commonly employed, often with a C18 column. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved by a gradient elution using a mixture of solvents, such as water and acetonitrile. Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. wur.nl The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

HPLC is also valuable for the analysis of derivatives of this compound. For instance, if the compound is used in a subsequent reaction, HPLC can be used to monitor the progress of the reaction and to purify the resulting product. sigmaaldrich.com The use of D₂O as a mobile phase in certain HPLC applications with multiple spectroscopic detectors (UV, IR, NMR, MS) has been explored for the analysis of pharmaceuticals. researchgate.net

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Value |

| HPLC System | Waters Alliance HPLC System or equivalent |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

Vibrational Spectroscopy (IR) for Structural Confirmation in Deuterated Systems

Infrared (IR) spectroscopy is a fundamental technique for the structural confirmation of molecules. msu.edu It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. amazonaws.com In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of deuterium atoms.

The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-H bonds. Because deuterium is heavier than hydrogen, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. msu.edu This isotopic shift provides direct evidence for the successful deuteration of the molecule.

The IR spectrum of this compound would be expected to show characteristic C-D stretching bands in the region of approximately 2100-2300 cm⁻¹, which is significantly lower than the typical C-H stretching region of 2800-3000 cm⁻¹. libretexts.org The presence of these C-D bands, along with the characteristic absorptions of the benzene ring (around 1600 and 1450-1500 cm⁻¹), would confirm the structure of the deuterated compound. pressbooks.pub

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-D (aliphatic) | Stretching | ~2100 - 2300 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C=C (aromatic) | Stretching | ~1600 and 1450-1500 |

| C-Br | Stretching | ~500 - 600 |

Elemental Analysis for Overall Compositional Verification

The analysis is typically performed using a dedicated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified. For halogen-containing compounds like this compound, specific methods are used to determine the bromine content.

The experimentally determined percentages of carbon, hydrogen (including deuterium), and bromine are then compared with the theoretical values calculated from the molecular formula (C₈H₅D₄Br). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₈H₅D₄Br)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 8 | 96.088 | 50.82% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.67% |

| Deuterium (D) | 2.014 | 4 | 8.056 | 4.26% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 42.25% |

| Total | 189.088 | 100.00% |

Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies Involving 2 Bromoethyl 1,1,2,2 D4 Benzene

Investigation of Nucleophilic Substitution Reaction Mechanisms (SN1/SN2)

Nucleophilic substitution reactions of 2-phenylethyl bromide and its deuterated analogues are fundamental transformations that can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions. bloomtechz.com The use of (2-Bromoethyl-1,1,2,2-d4)-benzene, with deuterium (B1214612) atoms on the carbon adjacent to the leaving group (α-carbon), is particularly insightful for distinguishing between these mechanisms.

Deuterium Kinetic Isotope Effects (KIE) on Substitution Pathways

The kinetic isotope effect (KIE) is a measure of the change in reaction rate upon isotopic substitution, expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org In the context of nucleophilic substitution, the deuteriums on the α-carbon (the C-Br carbon) of this compound give rise to a secondary kinetic isotope effect (SKIE). This is because the C-D bond itself is not broken in the rate-determining step. wikipedia.org

The magnitude of the α-SKIE is indicative of the change in hybridization at the α-carbon in the transition state:

SN2 Mechanism: In an SN2 reaction, the α-carbon transitions from sp³ hybridization in the reactant to a more crowded, sp²-like trigonal bipyramidal geometry in the transition state. This leads to an increase in the vibrational frequencies of the C-D bonds. Consequently, a small inverse SKIE (kH/kD < 1) or a value very close to unity (e.g., 0.95–1.05) is typically observed. The concerted nature of the SN2 mechanism involves the nucleophile attacking the carbon bearing the bromine in a single step. bloomtechz.com

SN1 Mechanism: In an SN1 reaction, the rate-determining step is the formation of a planar, sp²-hybridized carbocation. The transition state leading to this intermediate involves a change from sp³ to sp² hybridization, which results in a loosening of the C-D bending vibrations. This leads to a small but normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.25. wikipedia.org

By measuring the rate of substitution for both (2-Bromoethyl)-benzene and this compound, the observed SKIE can provide compelling evidence for the operative nucleophilic substitution pathway.

Table 1: Expected Secondary Kinetic Isotope Effects for Nucleophilic Substitution of this compound

| Reaction Pathway | Hybridization Change (α-Carbon) | Expected kH/kD Range | Mechanistic Implication |

|---|---|---|---|

| SN1 | sp³ → sp² | 1.10 - 1.25 | Loosening of C-D bending modes in transition state. |

| SN2 | sp³ → sp²-like (trigonal bipyramidal) | 0.95 - 1.05 | Tightening of C-D bending modes in transition state. |

This table presents theoretically expected values based on established principles of secondary kinetic isotope effects. wikipedia.org

Stereochemical Outcomes with Deuterium Labeling

When a reaction occurs at a chiral center, the stereochemistry of the product provides crucial mechanistic information. While the α-carbon of (2-Bromoethyl)-benzene is not chiral, isotopic labeling with deuterium can create a chiral center. For a molecule like (R)-(1-D)-2-phenylethyl bromide, the stereochemical outcome of a substitution reaction would be highly informative.

In a classic SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of stereochemistry at the reaction center. bloomtechz.compearson.com Therefore, the SN2 reaction of a stereochemically pure deuterated substrate would yield a single enantiomer of the product with the opposite configuration.

Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. pearson.com A nucleophile can attack this flat intermediate from either face, which typically leads to a racemic or nearly racemic mixture of enantiomeric products. The deuterium label in this compound thus acts as a stereochemical tracer, allowing for the differentiation of these pathways based on the stereochemical integrity of the product.

Exploration of Elimination Reaction Mechanisms (E1/E2)

When treated with a base, (2-Bromoethyl)-benzene can undergo elimination to form styrene (B11656). bloomtechz.com The use of this compound is particularly valuable for studying these reactions, as the deuteriums are located on the β-carbon (the carbon adjacent to the α-carbon), where bond cleavage occurs in the most common elimination pathway.

KIE Studies in β-Elimination Processes

The elimination of HBr from 2-phenylethyl bromide typically proceeds via the bimolecular E2 mechanism, which involves a single, concerted step where the base removes a β-hydrogen at the same time the leaving group departs. pressbooks.publibretexts.org Because a C-H (or C-D) bond on the β-carbon is broken in the rate-determining step, a large primary kinetic isotope effect is expected. fiveable.me

Studies on closely related compounds provide a strong basis for the expected KIE. For the base-induced elimination of HBr from 1-bromo-2-phenylethane, substituting the β-hydrogens with deuterium (1-bromo-2,2-dideuterio-2-phenylethane) resulted in a significant KIE of kH/kD = 7.11 . pressbooks.pub This large value is strong evidence that the β-C-H bond is broken in the rate-limiting step, which is a hallmark of the E2 mechanism. pressbooks.pub Similar studies on 2-phenylethyl derivatives with different leaving groups also show substantial KIE values, confirming the involvement of the β-hydrogen in the transition state. osti.gov

For the E1 mechanism, which proceeds through a carbocation intermediate, the β-C-H bond is broken in a separate, fast step after the rate-determining formation of the carbocation. Therefore, a negligible primary KIE (kH/kD ≈ 1) would be expected. princeton.edu The large KIE observed in analogous systems strongly supports the predominance of the E2 pathway for this compound under typical basic conditions.

Table 2: Primary Kinetic Isotope Effects in the E2 Reaction of 2-Phenylethyl Derivatives

| Substrate | Base/Solvent | kH/kD | Reference |

|---|---|---|---|

| 1-Bromo-2,2-dideuterio-2-phenylethane | EtO⁻/EtOH | 7.11 | pressbooks.pub |

| 2-Phenylethyl-2,2-d2-dimethylsulfonium Ion | EtO⁻/EtOH | 5.67 | osti.gov |

| 2-Phenylethyl-2,2-d2-trimethylammonium Ion | EtO⁻/EtOH | 4.98 | osti.gov |

This table shows experimentally determined KIE values for compounds analogous to this compound, demonstrating the large primary isotope effect characteristic of the E2 mechanism.

Regioselectivity and Stereoselectivity in Olefin Formation

Regioselectivity: For this compound, there is only one type of β-hydrogen (or deuterium), so only one constitutional isomer of the product, deuterated styrene (specifically, 1,1-dideuterio-2-phenylethene), can be formed. In more complex substrates with multiple, distinct β-hydrogens, elimination reactions often follow Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com

Stereoselectivity: The E2 reaction is highly stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. pressbooks.publibretexts.org This means that the hydrogen being removed and the bromine atom must lie in the same plane and on opposite sides of the C-C bond. For a flexible molecule like this compound, this conformation is easily achieved through bond rotation. The reaction proceeds through this specific staggered conformation to allow for efficient orbital overlap in the transition state, leading to the formation of the alkene. pressbooks.pub

Organometallic Reactions Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of isotopically labeled organometallic reagents. The most common of these is the Grignard reagent, formed by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. bloomtechz.com

The reaction of this compound with magnesium would yield (2-phenylethyl-1,1,2,2-d4)magnesium bromide .

This deuterated Grignard reagent is a potent, isotopically labeled nucleophile. It can be used in a wide array of subsequent reactions to introduce the d4-phenylethyl group into various molecular structures. For example, its reaction with electrophiles such as aldehydes, ketones, or esters would allow for the synthesis of more complex molecules containing a precisely placed deuterium label, which can then be used for further mechanistic studies or as internal standards in mass spectrometry.

Grignard Reagent Formation and Reactivity Studies

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com For this compound, the reaction proceeds via the insertion of magnesium into the carbon-bromine bond to form the corresponding deuterated Grignard reagent, (2-phenylethyl-1,1,2,2-d4)magnesium bromide.

The mechanism is believed to involve single electron transfer (SET) steps at the magnesium surface. quora.com The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and basic. byjus.com The reactivity of Grignard reagents can be significantly enhanced by the addition of salts like lithium chloride (LiCl), forming so-called "Turbo-Grignard reagents," which exhibit increased solubility and reactivity in exchange reactions and additions. researchgate.net

Studies involving deuterated analogues focus on whether the C-D bond cleavage is involved in any rate-determining step. In the formation of the Grignard reagent itself, the C-D bonds are not broken, so a primary kinetic isotope effect is not expected. However, the reactivity of the resulting deuterated Grignard reagent in subsequent reactions can provide significant mechanistic information. For instance, in protonolysis reactions using water (H₂O) or heavy water (D₂O), a small kinetic isotope effect is often observed, suggesting that the rate-determining step is not the proton transfer itself but rather the coordination of the proton source to the magnesium atom. nih.gov

Table 1: Comparison of Reactivity in Grignard Reactions

| Reactant | Reagent | Subsequent Reaction | Observed Effect | Mechanistic Implication |

|---|---|---|---|---|

| This compound | Mg/THF | Formation of Grignard Reagent | No significant KIE | C-D bonds are not broken in the rate-determining step of formation. |

| (2-phenylethyl-1,1,2,2-d4)magnesium bromide | H₂O/D₂O | Quenching/Protonolysis | Small KIE (kH/kD ≈ 1.0-1.5) nih.gov | Proton transfer is not the rate-determining step; solvent coordination likely is. nih.gov |

| (2-phenylethyl-1,1,2,2-d4)magnesium bromide | Carbonyl compounds (e.g., aldehydes, ketones) | Nucleophilic Addition | Secondary KIE may be observed | Probes changes in hybridization at the α- and β-carbons in the transition state. |

Cross-Coupling Reactions with Deuterated Substrates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental for forming carbon-carbon bonds. wikipedia.orgyoutube.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Using a deuterated substrate like this compound can help dissect the mechanism, particularly the steps involving the organometallic reagent.

In a Suzuki-type coupling, the deuterated Grignard reagent formed from this compound could be converted to a boronic ester and then coupled with an aryl halide. More directly, in a Kumada-type coupling, the deuterated Grignard reagent would react directly with an organohalide in the presence of a palladium or nickel catalyst.

Kinetic isotope effect studies are crucial in this context. For example, in the Suzuki-Miyaura reaction, 13C KIEs have been used to determine the rate-limiting step. acs.org For the oxidative addition of aryl bromides, the KIE at the carbon attached to bromine (KIEC–Br) was found to be around 1.020, consistent with oxidative addition to a monoligated palladium complex. acs.org Similarly, the transmetalation step showed a KIE at the boron-bound carbon (KIEC-Boron) of 1.035. acs.org

For this compound, the deuterium atoms are not directly at the reaction center (the C-Br bond). Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). wikipedia.orglibretexts.org A SKIE arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. princeton.edu This can provide information about changes in hybridization or steric environment at the deuterated carbons during the catalytic cycle.

Table 2: Expected Kinetic Isotope Effects in Cross-Coupling Reactions

| Reaction Type | Deuterated Substrate | Mechanistic Step Probed | Expected KIE Type | Significance |

|---|---|---|---|---|

| Kumada Coupling | (2-phenylethyl-1,1,2,2-d4)magnesium bromide | Reductive Elimination | Secondary β- and γ-KIE | Reveals the structure of the transition state for C-C bond formation. |

| Suzuki Coupling | (2-phenylethyl-1,1,2,2-d4)boronic acid | Transmetalation/Reductive Elimination | Secondary β- and γ-KIE | Provides insight into the geometry and bonding at the ethyl group during the key catalytic steps. acs.org |

| Heck Reaction | Styrene-d4 (from elimination of HBr from the title compound) | Carbopalladation/β-Hydride Elimination | Primary KIE (if C-D bond is broken) | Can determine if β-hydride elimination is rate-determining. |

Free Radical Reactions Involving Deuterated Benzene (B151609) Derivatives

The free-radical bromination of ethylbenzene (B125841) using N-bromosuccinimide (NBS) or Br₂ with light initiation selectively occurs at the benzylic position (the carbon adjacent to the benzene ring). vaia.comoregonstate.edu This is due to the resonance stabilization of the resulting benzylic radical. pearson.com

For this compound, the initial substrate already has a bromine atom. A more relevant study involves the free-radical halogenation of a related deuterated compound, ethyl-dx-benzene. In the reaction with ethylbenzene, hydrogen abstraction from the benzylic (CH₂) position is energetically favored over abstraction from the methyl (CH₃) group or the aromatic ring. oregonstate.edu

When considering a substrate like ethyl-α,α,β,β-d₄-benzene, the key step is the abstraction of a deuterium atom from the benzylic position by a bromine radical.

C₆H₅-CD₂-CD₂-Br + Br• → C₆H₅-ĊD-CD₂-Br + DBr

The strength of a C-D bond is greater than that of a C-H bond due to its lower zero-point vibrational energy. baranlab.org Therefore, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its protiated analogue. This is a primary kinetic isotope effect (kH/kD > 1). libretexts.org The magnitude of this KIE can confirm that C-D bond cleavage is the rate-determining step of the reaction. princeton.edu For benzylic bromination, a significant primary KIE would be expected, providing clear evidence for the radical abstraction mechanism. vaia.com

Mechanistic Insights from Competitive Reactions with Protiated Analogues

A powerful method for studying reaction mechanisms is to run a competitive reaction with a mixture of the deuterated substrate, this compound, and its non-deuterated (protiated) counterpart, (2-Bromoethyl)benzene (B7723623). By analyzing the product ratio, one can determine the kinetic isotope effect, which provides direct insight into the rate-determining step. nih.gov

If a reaction involves the cleavage of a C-H/C-D bond at the ethyl group in its rate-determining step, the protiated compound will react faster than the deuterated one, resulting in a primary KIE (kH/kD > 2). libretexts.org An example is the E2 elimination reaction of (2-Bromoethyl)benzene to form styrene, which involves the abstraction of a β-hydrogen. bloomtechz.com

Table 3: KIE Values and Mechanistic Interpretations from Competitive Reactions

| Reaction | KIE (kH/kD) Value | Interpretation |

|---|---|---|

| E2 Elimination with a strong base | > 2 (Primary KIE) | C-H/C-D bond cleavage at the β-carbon is part of the rate-determining step. princeton.edu |

| SN2 Nucleophilic Substitution | ≈ 1 (Secondary KIE) | No C-H/C-D bond is broken in the rate-determining step. The small effect reflects changes in hybridization (sp³ to sp²-like transition state). wikipedia.org |

| SN1 Nucleophilic Substitution | > 1 (Secondary KIE, typically 1.1-1.3 per D) | C-H/C-D bond is not broken, but the effect arises from hyperconjugation stabilizing the carbocation intermediate, which is more effective for C-H than C-D bonds. libretexts.org |

For this compound, the deuterium atoms are at both the α- and β-positions relative to the bromine atom. In an E2 elimination, abstraction of a β-deuterium would show a primary KIE. In SN2 and SN1 reactions, where the C-Br bond breaks, the deuterium atoms at both the α- and β-positions would give rise to secondary KIEs. Measuring these effects in competitive experiments allows chemists to distinguish between these competing pathways and to map the potential energy surface of the reaction. nih.govstackexchange.com

Advanced Applications of 2 Bromoethyl 1,1,2,2 D4 Benzene in Chemical Research

Use as a Tracer in Chemical Reaction Pathways

The primary application of deuterium-labeled compounds like (2-Bromoethyl-1,1,2,2-d4)-benzene in mechanistic studies is to probe reaction pathways through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if a C-H bond at a labeled position is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound.

By comparing the reaction rates of (2-Bromoethyl)benzene (B7723623) and this compound, chemists can determine whether the C-H bonds on the ethyl chain are involved in the key mechanistic steps of reactions such as eliminations, substitutions, or rearrangements. A significant KIE provides strong evidence for a specific proposed mechanism. While its non-deuterated form is a known intermediate in various syntheses, the deuterated version allows for a deeper understanding of the underlying processes. chemicalbook.combloomtechz.com

Synthetic Utility in the Preparation of Deuterated Organic Building Blocks

This compound is a versatile building block for introducing a deuterated phenethyl moiety into a wide range of organic molecules. The bromine atom can be readily displaced by various nucleophiles or participate in coupling reactions, making it a key starting material for more complex deuterated standards and active pharmaceutical ingredients.

Synthesis of Phenethyl Derivatives with Deuterium (B1214612) Labeling

The compound serves as a direct precursor to a variety of deuterated phenethyl derivatives. The reactive bromo group allows for straightforward substitution reactions to introduce amines, ethers, thioethers, and other functional groups, all carrying the stable isotopic label on the ethyl chain. These derivatives are crucial for pharmacological studies, where deuteration can alter metabolic pathways and pharmacokinetics.

Incorporation into Complex Molecular Architectures

The phenethyl-d4 group can be incorporated into larger, more complex molecules through various synthetic strategies. For example, it can be used in alkylation reactions or in the formation of organometallic reagents for cross-coupling reactions. This allows for the specific placement of a deuterium-labeled tag within a larger molecular framework, which is invaluable for metabolic and mechanistic investigations of complex biological systems. chemicalbook.comontosight.ai

Interactive Table: Representative Synthetic Transformations

| Reactant | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| This compound | Sodium Azide (NaN3) | Deuterated Phenethyl Azide | Precursor for deuterated phenethylamines via reduction. |

| This compound | Sodium Phenoxide (NaOPh) | Deuterated Phenethyl Phenyl Ether | Model compound for studying ether metabolism. |

| This compound | Magnesium (Mg), then CO2, then H3O+ | 3-(Phenyl-d4-ethyl)propanoic Acid | Deuterated carboxylic acid building block. |

| This compound | Triphenylphosphine (B44618) (PPh3), then base | Deuterated Phenethylphosphonium Salt | Reagent for Wittig reactions to form deuterated alkenes. |

Role in the Development of Stable Isotope Dilution Analysis (SIDA) Methodologies for Environmental and Biological Samples

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. This compound is an ideal internal standard for the quantification of its non-deuterated analogue, (2-Bromoethyl)benzene, and related compounds in complex matrices.

In a typical SIDA workflow, a known amount of the deuterated standard is added to a sample prior to extraction and analysis, usually by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same losses during sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio of the mass signal of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss. researchgate.netnih.govnih.gov This is particularly crucial for trace-level analysis in environmental monitoring and biological studies where matrix effects can be significant. researchgate.net

Interactive Table: Principles of SIDA using this compound

| Step | Procedure | Rationale |

|---|---|---|

| 1. Spiking | A precise amount of this compound is added to the sample. | Introduces a reference compound with a known concentration. |

| 2. Extraction | The sample is processed to isolate the analyte and internal standard. | Both compounds experience identical losses during this process. |

| 3. Analysis | The sample is analyzed by MS, detecting the mass-to-charge ratio of both the analyte and the standard. | The mass difference (4 Da) allows for separate detection. |

| 4. Quantification | The ratio of the analyte signal to the internal standard signal is calculated. | This ratio is used to determine the exact concentration of the analyte, correcting for procedural variations. |

Application in Biosynthetic Pathway Elucidation Studies

Understanding how organisms construct complex natural products is a fundamental goal of chemical biology. Isotope-labeling studies are a cornerstone of this research. nih.govresearchgate.net By feeding a biological system with a deuterated precursor like this compound, researchers can trace the metabolic fate of the molecule. frontiersin.org

If the phenethyl-d4 moiety is incorporated into a larger natural product, its location can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry. This provides direct evidence for the precursor-product relationship and helps to piece together the intricate steps of a biosynthetic pathway. This approach allows scientists to identify previously unknown metabolic transformations and the enzymes responsible for them. nih.govnih.gov

Investigation of Solvation and Intermolecular Interactions in Deuterated Systems

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in intermolecular interactions. The C-D bond is slightly shorter and less polarizable than a C-H bond, which can affect van der Waals forces and weak hydrogen bonding interactions.

This compound can be used as a probe molecule to study these effects. By comparing its spectroscopic properties (e.g., vibrational frequencies in IR and Raman spectroscopy) in various solvents to those of its non-deuterated counterpart, researchers can gain insight into the nature of solvation. nih.gov For instance, shifts in the vibrational frequencies of the C-D bonds can provide information about the local solvent environment and preferential solvation in solvent mixtures. researchgate.net These fundamental studies contribute to a more nuanced understanding of the forces that govern molecular recognition and self-assembly in condensed phases.

Theoretical and Computational Investigations of 2 Bromoethyl 1,1,2,2 D4 Benzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its energetic landscape. For (2-Bromoethyl-1,1,2,2-d4)-benzene, these calculations can elucidate the preferred conformations and the energy barriers between them.

Conformational analysis of the parent compound, 2-phenylethyl bromide, reveals that the molecule is not rigid and can adopt various conformations due to rotation around the C-C single bonds. The relative energies of these conformers can be calculated using methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT). nih.gov For this compound, the substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the geometric parameters of the most stable conformers but will affect the vibrational frequencies and zero-point energies.

The primary structural parameters of interest include bond lengths, bond angles, and dihedral angles. High-level ab initio and DFT calculations can predict these parameters with high accuracy. For instance, in related benzene (B151609) derivatives, DFT calculations with basis sets like 6-311++G(d,p) have been shown to provide geometric parameters that are in good agreement with experimental data. researchgate.net

Table 1: Calculated Energetic Properties of Benzene Derivatives

| Property | Method | Gas Phase | Water Phase |

| Sum of electronic and zero-point energy (Benzene) | B3LYP/6-31G(d,p) | -232.157570 a.u. | -232.161295 a.u. |

| Sum of electronic and zero-point energy (Bromobenzene) | B3LYP/6-31G(d,p) | -2803.270994 a.u. | -2803.276018 a.u. |

This table, based on data for related benzene derivatives, illustrates how computational methods can determine molecular energies in different environments. scispace.com The slightly higher energy in the water phase indicates solvation effects.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

This compound is an excellent substrate for studying the competition between bimolecular substitution (SN2) and elimination (E2) reactions. DFT studies are particularly well-suited for mapping the potential energy surfaces of these reaction pathways and characterizing the structures of the transition states.

The E2 elimination reaction of 2-phenylethyl bromide, when treated with a strong base, proceeds through a single, concerted step where the base removes a proton from the beta-carbon, and the bromide leaving group departs simultaneously, forming a double bond. pressbooks.pubmasterorganicchemistry.com The mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org For this compound, the deuterons are at the beta-position relative to the bromine atom.

DFT calculations can model the transition state of the E2 reaction, providing details about the extent of bond breaking and bond formation. These calculations have been used to investigate how factors like the base and solvent affect the transition state structure. nih.gov

The SN2 reaction pathway involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org Computational analysis of SN2 reactions can determine the energy barrier of the reaction and the structure of the pentacoordinated transition state. researchgate.netnih.gov For this compound, DFT studies can help to elucidate the subtle electronic effects of deuterium substitution on the SN2 reaction pathway.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. DFT methods, such as B3LYP with appropriate basis sets, are commonly used for this purpose. researchgate.netresearchgate.net For this compound, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated analogue due to the heavier mass of deuterium. These predicted shifts are a key signature of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly discussed in the provided search results for this specific molecule, computational methods can also predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors of the nuclei in the molecule. For this compound, the ¹H NMR spectrum would be significantly different from its non-deuterated counterpart due to the absence of signals from the deuterated positions.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies for 2-Chloroethyl Benzene

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

| C-C stretching (ring) | 1344, 1324, 1217, 1204 | 1291, 1273, 1170, 1157 |

| C-Cl stretching | 649 | 624 |

This table for the related molecule 2-chloroethyl benzene demonstrates the typical agreement between experimental and computationally predicted vibrational frequencies. researchgate.net Similar calculations for this compound would reveal the effect of deuteration on the vibrational spectrum.

Modeling of Kinetic Isotope Effects

The most significant application of studying this compound is in the investigation of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD). It provides powerful evidence for the rate-determining step of a reaction.

In the E2 elimination of 2-phenylethyl bromide, breaking the C-H bond at the beta-position is part of the rate-determining step. pressbooks.pub Therefore, replacing these hydrogens with deuterium, as in this compound, is expected to result in a primary kinetic isotope effect, where kH/kD > 1. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. libretexts.org

Experimental studies on related 2-phenylethyl derivatives have confirmed the presence of a significant deuterium isotope effect in E2 reactions. osti.gov For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane is reported to be 7.11 times faster than the elimination of DBr from 1-bromo-2,2-dideuterio-2-phenylethane. pressbooks.pub

Computational models can be used to predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These calculations provide a detailed understanding of how isotopic substitution affects the reaction dynamics.

Table 3: Deuterium Isotope Effects in E2 Reactions of 2-Phenylethyl Derivatives

| Leaving Group (X in C₆H₅CD₂CH₂X) | Base/Solvent | kH/kD |

| Br | NaOEt/EtOH | >1 |

| OTs | NaOEt/EtOH | >1 |

| SMe₂⁺ | NaOEt/EtOH | >1 |

| NMe₃⁺ | NaOEt/EtOH | >1 |

This table is based on findings for E2 reactions of 2-phenylethyl derivatives with deuterium at the beta-position, demonstrating the presence of a kinetic isotope effect for various leaving groups. osti.gov

In contrast, for an SN2 reaction where the C-D bond is not broken in the rate-determining step, a much smaller secondary isotope effect would be expected. Thus, computational modeling of the KIE for both E2 and SN2 pathways of this compound can help to predict which reaction is more likely to occur under specific conditions.

Future Perspectives and Emerging Research Avenues for Deuterated 2 Bromoethyl Benzene Analogues

Development of Novel and Efficient Deuteration Technologies

The growing demand for deuterated compounds, driven by their applications in pharmaceutical development and materials science, has spurred significant research into more efficient, cost-effective, and sustainable deuteration methods. nih.govthieme-connect.com Historically, deuteration often required harsh conditions, such as high temperatures and pressures, or the use of expensive and difficult-to-handle deuterium (B1214612) gas (D₂). tn-sanso.co.jpthalesnano.com

Emerging technologies are overcoming these challenges:

Flow Synthesis: Continuous flow reactors, particularly those using microwave heating, are being developed to improve production throughput and enhance reaction efficiency for deuterating aromatic compounds. tn-sanso.co.jp This method addresses the limitations of traditional batch synthesis, such as small production capacity and long processing times. tn-sanso.co.jp

Catalytic Transfer Deuteration: This technique is gaining prominence as it often obviates the need for D₂ gas. marquette.edu It uses readily available deuterium donors like heavy water (D₂O) or deuterated solvents in the presence of a catalyst. marquette.edu Transition metals such as iridium, palladium, ruthenium, and platinum, as well as earth-abundant metals like iron and cobalt, have shown high efficacy in these hydrogen isotope exchange (HIE) reactions. thieme-connect.com

Metal-Free Catalysis: To avoid metal contamination and offer alternative reaction pathways, metal-free catalytic systems are being explored. Tris(pentafluorophenyl)borane, for example, has been shown to effectively catalyze the deuteration of aromatic compounds using D₂O under mild conditions. Base-promoted strategies using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium source also provide a metal- and ligand-free route for high levels of deuterium incorporation. nih.gov

Photocatalysis: Photocatalytic methods represent a green and mild approach. Recent research has demonstrated the use of photocatalysts, such as porous cadmium selenide (B1212193) nanosheets, to split D₂O and achieve controllable deuteration of halogenated compounds. nih.gov

In Situ Deuterium Generation: Systems that generate deuterium gas in situ from the electrolysis of D₂O are being integrated into continuous flow reactors. thalesnano.com This approach avoids the direct handling of D₂ gas and can produce high-purity deuterium for immediate use in hydrogenation or H-D exchange reactions. thalesnano.com

These advancements are making the synthesis of specifically labeled compounds like (2-Bromoethyl-1,1,2,2-d4)-benzene more accessible, paving the way for their broader application in research.

Expansion of Applications in Mechanistic Studies and Material Science

The unique properties of deuterated compounds are driving their expanded use in both fundamental mechanistic studies and advanced materials development.

Mechanistic Studies: Deuterium-labeled compounds are invaluable tools for elucidating the pathways of chemical reactions. ebsco.comscielo.org.mx By strategically placing deuterium atoms within a molecule, chemists can track the transformation and determine which bonds are broken or formed during a reaction. This is often achieved by measuring the kinetic isotope effect (KIE). ebsco.comscielo.org.mx For instance, using a deuterated analogue of (2-bromoethyl)-benzene in a reaction and observing a slower rate compared to the non-deuterated version can confirm that the C-H bond at the deuterated position is involved in the rate-determining step. ebsco.comresearchgate.net This technique is widely applied to understand the mechanisms of complex organic and organometallic transformations, with deuterium-labeling experiments providing crucial support for proposed reaction pathways. nih.govresearchgate.netacs.org

Material Science: The incorporation of deuterium is emerging as a key strategy for enhancing the performance and durability of advanced materials.

Organic Light-Emitting Diodes (OLEDs): Deuteration of organic materials used in OLEDs has been shown to significantly improve device efficiency and lifespan. thieme-connect.comtn-sanso.co.jp The stronger C-D bonds are more resistant to degradation under operational stress, leading to more robust and longer-lasting devices. tn-sanso.co.jp

Polymers: In polymer science, deuteration provides substantial benefits. Fully deuterated polymers can exhibit remarkably increased oxidative stability. dtic.mil This property is critical for developing new materials for applications requiring high durability, such as specialized lubricants. dtic.mil Furthermore, the distinct way deuterated polymers interact with neutrons makes them essential for investigations using neutron scattering techniques, which probe polymeric structures and dynamics in ways inaccessible to other methods. acs.org The use of (2-bromoethyl)-benzene analogues in the synthesis of functional materials like optoelectronic and liquid crystal materials suggests that their deuterated counterparts could lead to new materials with enhanced properties. bloomtechz.combloomtechz.com

Integration with Advanced Spectroscopic Techniques for In Situ Analysis

The future of chemical analysis lies in the ability to monitor reactions in real-time, or in situ, to gain a deeper understanding of reaction dynamics, identify transient intermediates, and optimize conditions. Deuterated compounds like this compound are ideal probes for such studies when integrated with advanced spectroscopic techniques.

The primary advantage of deuterium is its unique spectroscopic signature. In Nuclear Magnetic Resonance (NMR) spectroscopy , replacing hydrogen (¹H) with deuterium (²H) removes the corresponding signal from the ¹H NMR spectrum, simplifying complex spectra and helping to elucidate molecular structures. thalesnano.comtcichemicals.com In mass spectrometry (MS) , the mass difference between hydrogen and deuterium allows for the clear identification and quantification of labeled molecules, making deuterated compounds excellent internal standards for improving analytical accuracy. thalesnano.comscielo.org.mx

These properties are particularly powerful when combined with hyphenated and advanced techniques for in situ analysis:

Hyphenated Techniques (GC-MS, LC-MS): Coupling chromatography with mass spectrometry allows for the separation and identification of components in a complex reaction mixture. numberanalytics.com Using a deuterated starting material allows researchers to easily track its conversion to products and intermediates over time, as the deuterium label acts as a clear mass tag.

2D NMR Spectroscopy: Advanced techniques like COSY, NOESY, and HMBC provide detailed information about molecular structure and connectivity. numberanalytics.com When monitoring a reaction in situ, the selective disappearance of signals corresponding to a deuterated reactant and the appearance of new, simplified signals for products can provide unambiguous evidence of the transformation. numberanalytics.com

Ultrafast and Portable Spectroscopy: The development of ultrafast spectroscopy enables the observation of molecular dynamics on extremely short timescales, capturing fleeting reaction intermediates. spectroscopyonline.com Additionally, the miniaturization of spectrometers, such as handheld Raman devices, allows for on-site, real-time analysis. spectroscopyonline.com The distinct vibrational frequencies of C-D bonds compared to C-H bonds can be detected by techniques like Raman and infrared spectroscopy, making deuterated compounds well-suited for these in situ monitoring applications. dtic.milajchem-a.com

Exploration in New Catalytic Transformations

Research into deuterated (2-bromoethyl)-benzene analogues intersects with the field of catalysis in two main ways: the development of new catalytic methods to synthesize these labeled compounds, and the use of these compounds to probe the mechanisms of other novel catalytic reactions.

As discussed, a major research thrust is the creation of new catalysts for deuteration itself, moving toward milder, more selective, and efficient processes. thieme-connect.comnih.gov This includes expanding the library of iridium, palladium, and copper catalysts for transfer deuteration and hydrodeuteration of alkenes and alkynes, as well as exploring new photocatalytic and metal-free systems. marquette.edunih.gov

Conversely, this compound and similar molecules are powerful tools for investigating newly discovered catalytic transformations. When a new catalytic reaction is developed, understanding its mechanism is crucial for its optimization and broader application. By synthesizing a deuterated version of a substrate and running it through the new catalytic cycle, researchers can gain critical insights. For example, in newly developed cross-coupling reactions or C-H activation/functionalization sequences, using a deuterated substrate can help determine if a specific C-H bond cleavage is part of the catalytic cycle. nih.gov This approach has been used to provide mechanistic support for reactions such as base-mediated sequential Michael additions and ebsco.comnih.gov-sigmatropic rearrangements. acs.org

Contribution to the Understanding of Fundamental Chemical Principles

The study of deuterated compounds, including analogues of (2-bromoethyl)-benzene, provides direct experimental access to some of the most fundamental principles in chemistry. The differences observed between a compound and its deuterated isotopologue are not merely chemical curiosities; they are manifestations of quantum mechanical effects at the molecular level.

The primary contribution is to the understanding of the Kinetic Isotope Effect (KIE) . scielo.org.mx The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. wikipedia.orgajchem-a.com Quantifying the KIE provides deep insight into the transition states of chemical reactions, revealing the geometry and vibrational nature of the atoms involved in the rate-limiting step. ebsco.com

Beyond the KIE, research on deuterated molecules enriches the understanding of other core principles:

Chemical Bonding: The altered vibrational frequencies of C-D bonds compared to C-H bonds, readily observable via infrared spectroscopy, provide a tangible illustration of how atomic mass affects bond energy and behavior. dtic.milajchem-a.com

Intermolecular Interactions: Isotopic substitution can influence non-covalent interactions. Studies have shown that deuterium substitution can affect the strength of hydrophobic interactions and hydrogen bonding, which are fundamental forces that govern molecular recognition, protein folding, and self-assembly. cchmc.orgnih.gov

Acid-Base Equilibria: The acidity of organic compounds can change upon deuteration. Generally, acids are weaker in heavy water (D₂O) than in H₂O, and studying these solvent isotope effects provides a more nuanced understanding of acid-base chemistry. nih.gov

By systematically studying simple deuterated molecules like this compound, chemists can continue to refine and deepen their understanding of the foundational principles that govern all chemical transformations.

Q & A

Q. What synthetic strategies are recommended for (2-Bromoethyl-1,1,2,2-d4)-benzene, and how can isotopic purity be validated?

- Methodological Answer : The synthesis involves reacting deuterated phenylethanol (e.g., CH2DCD2-OH) with excess deuterated hydrogen bromide (HBr) under reflux conditions (110°C) to minimize proton exchange. Post-reaction, purify the product via sequential washing (water, sodium carbonate, water) and fractional distillation under reduced pressure (collecting the 97–99°C fraction at 2.0 kPa) . Isotopic purity (>98 atom% D) is confirmed using ²H NMR to verify deuterium incorporation at the 1,1,2,2 positions, complemented by high-resolution mass spectrometry (HRMS) .

Q. What critical safety protocols must be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use a fume hood to prevent inhalation exposure (classified as a respiratory irritant in ) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination (per ’s guidelines) .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., boiling points) for deuterated analogs?

- Methodological Answer : Cross-reference synthesis conditions and isotopic purity across studies. For example, non-deuterated (2-Bromoethyl)benzene has a boiling point of 220–221°C at atmospheric pressure , while deuterated variants may exhibit slight deviations due to isotopic mass effects. Replicate measurements under standardized conditions (e.g., reduced pressure) and consult multiple sources (e.g., ) to validate data .

Advanced Research Questions

Q. How does deuteration at the 1,1,2,2 positions influence reaction kinetics in nucleophilic substitutions (e.g., SN2)?

- Methodological Answer : The kinetic isotope effect (KIE) arises from deuterium’s higher mass, which lowers the zero-point energy of C-D bonds compared to C-H. To quantify this:

- Design parallel reactions using equimolar deuterated and non-deuterated substrates.

- Monitor reaction progress via GC-MS or NMR to calculate rate constants (k_H/k_D).

- Expect reduced rates for deuterated compounds, with KIEs typically ranging from 2–7 depending on transition state bonding .

Q. What advanced analytical techniques are optimal for characterizing positional deuterium labeling?

- Methodological Answer :

- ²H NMR : Directly identifies deuterium positions via signal absence in ¹H spectra and coupling patterns (e.g., absence of splitting in adjacent protons) .

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment and detects isotopic impurities.

- CC-DPS Profiling : Validate structural integrity using quantum chemistry-based profiling services () .

Q. How can proton back-exchange during synthesis be mitigated to preserve deuterium labeling?

- Methodological Answer :

- Deuterated Solvents : Use D2O for aqueous washes and deuterated solvents (e.g., CDCl3) to avoid proton contamination .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize moisture exposure.

- Low-Temperature Storage : Preserve products at –20°C in anhydrous, deuterated solvents to slow exchange rates .

Q. What role does this compound play in tracing metabolic pathways in pharmacokinetic studies?

- Methodological Answer : As a deuterium-labeled intermediate, it enables isotope tracing via LC-MS/MS to study metabolic stability or distribution. For example:

- Incorporate the compound into drug candidates to track hepatic metabolism.

- Compare deuterated vs. non-deuterated analogs to assess isotope effects on bioavailability (referencing ’s medicinal chemistry applications) .